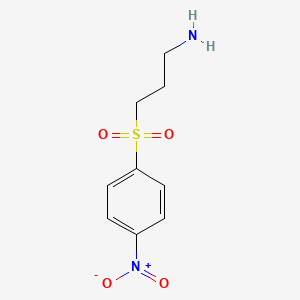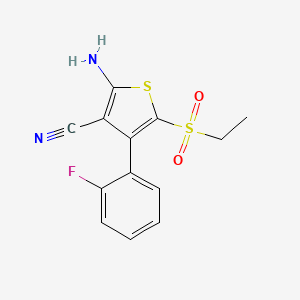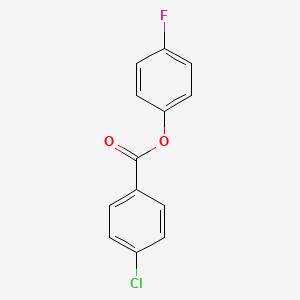
4-Fluorophenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 4-chlorobenzoate is an organic compound with the molecular formula C13H8ClFO2. It is a member of the ester family, specifically a benzoate ester, where the ester linkage connects a 4-fluorophenyl group to a 4-chlorobenzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester linkage can be targeted by nucleophiles, leading to the substitution of the ester group.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 4-chlorobenzoic acid and 4-fluorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Hydrolysis: 4-Chlorobenzoic acid and 4-fluorophenol.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
4-Fluorophenyl 4-chlorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-fluorophenyl 4-chlorobenzoate largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific biological target it is designed to interact with, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenyl 2-chlorobenzoate: Similar structure but with the chlorine atom in a different position.
4-Chlorophenyl 4-fluorobenzoate: Similar structure but with the fluorine and chlorine atoms swapped.
4-Fluorophenyl benzoate: Lacks the chlorine atom on the benzoate ring.
Uniqueness
4-Fluorophenyl 4-chlorobenzoate is unique due to the specific positioning of the fluorine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs .
Propriétés
Numéro CAS |
29558-88-1 |
|---|---|
Formule moléculaire |
C13H8ClFO2 |
Poids moléculaire |
250.65 g/mol |
Nom IUPAC |
(4-fluorophenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |
Clé InChI |
QFOOQWZABMLXPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
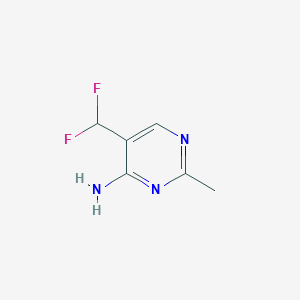
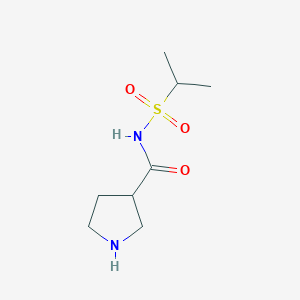

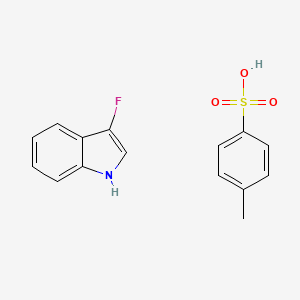
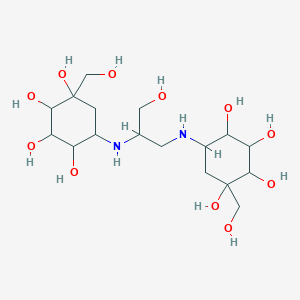
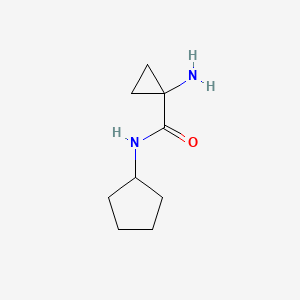
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
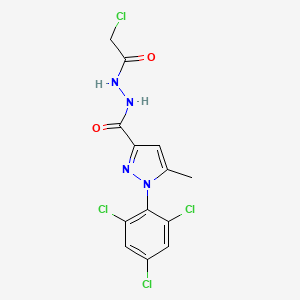

![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
